molecular formula C10H11BrO B13676059 1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene

1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene

Katalognummer: B13676059
Molekulargewicht: 227.10 g/mol
InChI-Schlüssel: STDPSMQEGSBCSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene is an organic compound with the molecular formula C10H11BrO It is a derivative of benzene, featuring a bromine atom, a methoxyvinyl group, and a methyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-methoxyvinyl)-2-methylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Oxidation Reactions: The methoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.

Major Products:

    Substitution: 4-(1-methoxyvinyl)-2-methylphenol, 4-(1-methoxyvinyl)-2-methylaniline.

    Oxidation: 4-(1-methoxyvinyl)-2-methylbenzaldehyde, 4-(1-methoxyvinyl)-2-methylbenzoic acid.

    Reduction: 4-(1-methoxyvinyl)-2-methylbenzene.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and methoxyvinyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis, biological studies, or therapeutic development.

Vergleich Mit ähnlichen Verbindungen

    1-Bromo-4-methoxybenzene: Lacks the methoxyvinyl and methyl groups, resulting in different reactivity and applications.

    4-Bromo-2-methylphenol: Contains a hydroxyl group instead of a methoxyvinyl group, leading to distinct chemical properties.

    1-Bromo-2-methyl-4-nitrobenzene:

Uniqueness: 1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene is unique due to the presence of both a bromine atom and a methoxyvinyl group on the benzene ring. This combination imparts specific chemical properties, making it valuable for targeted applications in synthesis, research, and industry.

Eigenschaften

Molekularformel

C10H11BrO

Molekulargewicht

227.10 g/mol

IUPAC-Name

1-bromo-4-(1-methoxyethenyl)-2-methylbenzene

InChI

InChI=1S/C10H11BrO/c1-7-6-9(8(2)12-3)4-5-10(7)11/h4-6H,2H2,1,3H3

InChI-Schlüssel

STDPSMQEGSBCSX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C(=C)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.